molecular formula C12H10ClNO3S2 B10973918 N-(4-acetylphenyl)-5-chlorothiophene-2-sulfonamide

N-(4-acetylphenyl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B10973918
M. Wt: 315.8 g/mol
InChI Key: AGYDJCCZUBIXAD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-5-chlorothiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-chlorothiophene-2-sulfonamide typically involves the reaction of 4-acetylphenylamine with 5-chlorothiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate in organic solvents.

Major Products Formed

    Substitution: Formation of various substituted sulfonamides.

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

N-(4-acetylphenyl)-5-chlorothiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to antimicrobial effects. Additionally, the compound’s unique structure allows it to interact with various proteins and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-5-chlorothiophene-2-sulfonamide stands out due to the presence of the thiophene ring and the chlorinated phenyl group. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H10ClNO3S2

Molecular Weight

315.8 g/mol

IUPAC Name

N-(4-acetylphenyl)-5-chlorothiophene-2-sulfonamide

InChI

InChI=1S/C12H10ClNO3S2/c1-8(15)9-2-4-10(5-3-9)14-19(16,17)12-7-6-11(13)18-12/h2-7,14H,1H3

InChI Key

AGYDJCCZUBIXAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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